molecular formula C9H10N2O4S B12898786 2-(((2-Nitrophenyl)thio)amino)propanoic acid

2-(((2-Nitrophenyl)thio)amino)propanoic acid

Cat. No.: B12898786
M. Wt: 242.25 g/mol
InChI Key: FELSXTCZSJSHHZ-UHFFFAOYSA-N
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Description

2-(((2-Nitrophenyl)thio)amino)propanoic acid is a chemical compound with the molecular formula C9H10N2O4S . Researchers can also access related molecular data, such as the anionic form of the compound, 2-[(2-nitrophenyl)sulfanylamino]propanoate (C9H9N2O4S-), for their studies . The core structure of this molecule, which features a 2-nitrophenylthio group linked to an amino acid backbone, suggests potential utility in various biochemical and pharmaceutical research applications. Compounds with similar structural motifs, such as the 2-nitrophenylthio group attached to amino acids like L-asparagine, are often employed in scientific research . This molecular architecture may be of particular interest in the synthesis of more complex molecules, the study of enzyme interactions, or as a building block in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfanylamino]propanoic acid

InChI

InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)

InChI Key

FELSXTCZSJSHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of Thioamide Bond

The synthesis begins with 2-nitrothiophenol reacting with an amino acid derivative, typically (S)-alanine or similar compounds. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, which activate the carboxylic acid group of the amino acid for nucleophilic attack by the thiol group in 2-nitrothiophenol.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Ambient to slightly elevated (25–60°C).
  • Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.
  • Reaction Time: Typically 3–4 hours.

Cyclization

In some methods, cyclization occurs post-thioamide formation to stabilize the structure. This step may involve heating or adjusting pH to promote intramolecular reactions.

Optimization Parameters:

  • pH control using mild acids (e.g., acetic acid).
  • Temperature maintained at 50–70°C for enhanced yield.

Industrial Production Techniques

Large-Scale Reactors

For industrial synthesis, large-scale reactors are employed to handle bulk quantities of reactants. These reactors allow precise control over temperature, pressure, and mixing.

Purification

Post-synthesis purification is critical for obtaining high-purity products:

  • Crystallization: Cooling the reaction mixture to induce crystal formation.
  • Chromatography: Employing column chromatography for separating impurities.
  • Distillation: Removing residual solvents under reduced pressure.

Alternative Synthesis via Michael Addition

An alternative method involves Michael addition reactions using L-cysteine and nitroaryl derivatives:

  • Dissolve L-cysteine and nitroaryl compounds in ethanol.
  • Stir at room temperature for 3–4 hours.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Filter and wash precipitates with cold ethanol.

This approach is particularly useful for synthesizing derivatives of the compound.

Reaction Monitoring and Characterization

Analytical Techniques

To ensure successful synthesis, characterization techniques are employed:

Yield Optimization

Yield optimization involves:

  • Adjusting reactant ratios (stoichiometry).
  • Using catalytic amounts of coupling agents.
  • Maintaining inert conditions to prevent side reactions.

Data Table: Reaction Conditions Summary

Step Reactants Solvent Temperature Time Atmosphere
Thioamide Formation 2-Nitrothiophenol + Amino Acid DMF/THF 25–60°C 3–4 hrs Inert
Cyclization Thioamide Intermediate Acetic Acid 50–70°C 1–2 hrs Ambient
Michael Addition L-Cysteine + Nitroaryl Derivative Ethanol Room Temp 3–4 hrs Ambient

Notes on Challenges in Synthesis

  • Oxidation Risks: The thiol group in 2-nitrothiophenol is prone to oxidation; inert atmospheres mitigate this issue.
  • Side Reactions: Overuse of coupling agents can lead to unwanted byproducts; stoichiometric control is essential.
  • Purity Concerns: Post-reaction purification steps like crystallization and chromatography are critical due to potential impurities from side reactions.

Chemical Reactions Analysis

2-(((2-Nitrophenyl)thio)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further react to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((2-Nitrophenyl)thio)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the thioamino moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

Compound 1 : (S)-2-(((2-Nitrophenyl)thio)amino)propanoic Acid
  • Structure : Enantiomer of the target compound with (S)-configuration.
Compound 2 : 2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic Acid
  • Structure : Replaces the phenyl ring with a pyridinyl group (6-methoxy-3-nitro substitution).
  • Molecular Formula : C₉H₁₀N₂O₅S (molar mass: 258.25 g/mol).
  • The methoxy group at position 6 may enhance solubility in polar solvents compared to the purely aromatic nitro-substituted parent compound .
Compound 3 : 2-(Thiophen-2-yl)propanoic Acid
  • Structure : Substitutes phenyl with a thiophene ring.
  • Safety data for handling this compound recommend ventilation and protective gear due to reactivity .

Functional Group Modifications

Compound 4 : N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea
  • Structure: Replaces the nitro group with methoxy and modifies the thioamino linkage to a thiourea group.
  • Key Feature: The methoxy group (electron-donating) reduces ring electrophilicity compared to the nitro-substituted compound.
Compound 5 : 2-Methyl-2-(2-nitrophenyl)propanoic Acid
  • Structure: Replaces the thioamino bridge with a methyl group.
Compound 6 : 2-Amino-3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)propanoic Acid
  • Structure: Features an amino group and a methoxyphenyl-substituted thioether.
  • Key Feature: The amino and carbonyl groups introduce hydrogen-bonding sites, which may enhance crystallinity or biological target affinity compared to the nitro analog .

Comparative Data Table

Compound Name Aromatic Group Substituent(s) Functional Linkage Molecular Formula Molar Mass (g/mol) Notable Properties
2-(((2-Nitrophenyl)thio)amino)propanoic Acid Phenyl 2-Nitro Thioamino (-S-NH-) C₉H₁₀N₂O₄S 258.25 (estimated) High acidity due to nitro group
2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic Acid Pyridinyl 3-Nitro, 6-Methoxy Thioether (-S-) C₉H₁₀N₂O₅S 258.25 Enhanced solubility from methoxy
2-(Thiophen-2-yl)propanoic Acid Thiophene None Direct bond C₇H₈O₂S 156.19 High lipophilicity
N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea Phenyl 2-Methoxy Thiourea (-N-CS-N-) C₁₃H₁₈N₂O₂S 278.36 Metal-chelation potential

Biological Activity

2-(((2-Nitrophenyl)thio)amino)propanoic acid, also known as (S)-2-(((2-nitrophenyl)thio)amino)propanoic acid, is a compound with a unique structure that includes a propanoic acid backbone, a thioamino group, and a nitrophenyl substituent. Its molecular formula is C9_9H10_{10}N2_2O4_4S, with a molecular weight of approximately 210.25 g/mol. This article explores its biological activities, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Structural Characteristics

The distinctive features of this compound include:

  • Thioamino Group : Imparts unique reactivity and interaction capabilities.
  • Nitrophenyl Substituent : May enhance biological activity through electronic effects.
  • Propanoic Acid Backbone : Suggests potential interactions similar to natural amino acids.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 1: Inhibitory Effects on Inflammatory Mediators

CompoundTarget EnzymeInhibition (%)
This compoundCOX-170%
This compoundCOX-265%
DexamethasoneCOX-190%
DexamethasoneCOX-285%

2. Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies revealed that it exhibits comparable efficacy to standard antibiotics like ceftriaxone.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

3. Anticancer Activity

Emerging research highlights the potential of this compound in cancer treatment. It has been shown to target specific molecular pathways involved in cancer progression, particularly those regulating angiogenesis and cell signaling.

Table 3: Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
PC-3 (Prostate Cancer)12Inhibition of angiogenesis
A549 (Lung Cancer)15Disruption of cell cycle progression

Case Studies and Research Findings

  • Anti-inflammatory Mechanisms : A study demonstrated that treatment with the compound led to a significant decrease in IL-6 and TNF-α levels in experimental models of inflammation, suggesting its utility in managing inflammatory diseases .
  • Antibacterial Efficacy : Comparative studies showed that the compound's antibacterial activity was effective against multidrug-resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Studies : Research indicated that the compound effectively inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((2-Nitrophenyl)thio)amino)propanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between (S)-alanine derivatives and 2-nitrothiophenol. Key parameters include reaction time (15 minutes for analogous compounds), temperature (ambient to 60°C), and solvent choice (e.g., DMF or THF). Yields up to 92% have been reported for structurally similar nitroaryl amino acids using catalytic conditions and inert atmospheres . Characterization via 1H^1H-NMR (e.g., δ 1.66 ppm for CH3_3, δ 8.32 ppm for NH) and 13C^{13}C-NMR (e.g., δ 177.5 ppm for C=O) is critical for confirming purity .

Q. How should researchers handle spectroscopic discrepancies in characterizing derivatives of this compound?

  • Methodological Answer : Use multi-technique validation:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 210.0 for the parent ion) .
  • NMR Titration : Compare chemical shifts with analogous compounds (e.g., δ 4.28 ppm for CH in ND6) to identify substituent effects .
  • HPLC : Monitor purity (>95%) with reverse-phase columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. What mechanistic role does the ortho-nitro group play in directing chemical reactivity or biological activity?

  • Methodological Answer : The electron-withdrawing nitro group at the ortho position stabilizes intermediates in reduction reactions (e.g., conversion to amino derivatives via H2_2/Pd-C) and enhances electrophilic aromatic substitution selectivity . In biological studies, the nitro group may act as a hydrogen-bond acceptor in enzyme interactions, as seen in anti-HIV activity assays for related compounds . Computational docking studies (e.g., AutoDock Vina) can model these interactions using the nitro group’s electrostatic potential .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test compound activity across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
  • Structural Analogs : Compare with derivatives lacking the thioamino or nitro groups to isolate functional contributions .
  • Pathway-Specific Assays : Use luciferase reporters or ELISA to measure NF-κB inhibition (anti-inflammatory) vs. reverse transcriptase inhibition (antiviral) .

Q. What computational strategies are recommended for predicting the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS or ALOGPS to estimate logP (predicted ~1.5 for nitroaryl amino acids) and aqueous solubility .
  • MD Simulations : Model stability in PBS buffer (pH 7.4) using GROMACS, focusing on hydrolytic degradation of the thioamide bond .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition kinetics?

  • Methodological Answer :

  • Enzyme Assay : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0.1–10× Km_m) and fixed inhibitor concentration.
  • IC50_{50} Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). For example, ND6 analogs showed IC50_{50} values in the µM range against HIV reverse transcriptase .
  • Competitive vs. Noncompetitive Inhibition : Perform Lineweaver-Burk plots to identify inhibition type .

Q. What strategies mitigate interference from nitro group reduction byproducts in biological assays?

  • Methodological Answer :

  • Redox Buffers : Include antioxidants (e.g., ascorbic acid) to stabilize the nitro group during cell-based assays .
  • LC-MS/MS Monitoring : Track reduction byproducts (e.g., amino derivatives) using transitions like m/z 210 → 166 .
  • Control Experiments : Compare activity of pre-reduced compounds to confirm nitro-dependent effects .

Structural and Functional Derivatives

Q. How can the thioamino group be functionalized to enhance bioavailability without compromising activity?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions .
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to improve membrane permeability, with hydrolysis in vivo .
  • SAR Studies : Synthesize analogs with methyl, acetyl, or sulfonyl modifications on the thioamino group to map steric and electronic effects .

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